molecular formula C19H15N3O B2602134 4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one CAS No. 132929-64-7

4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

Cat. No.: B2602134
CAS No.: 132929-64-7
M. Wt: 301.349
InChI Key: JLTZOAZBWCMUCX-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C19H15N3O and its molecular weight is 301.349. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A series of derivatives including 4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one have been synthesized and evaluated for their anticancer activity. The Z structure of these compounds was determined via X-ray crystallography, and their antitumor activity was assessed against various cancer cells using the MTT assay. Results showed significant anticancer activity, particularly against A549 (lung cancer) and PC-9 (non-small cell lung cancer) cells, suggesting potential for optimization as lung cancer inhibitory agents (Jing et al., 2012).

Biological Activity of Metal Complexes

New metal complexes of N3 tridentate ligands derived from this chemical structure have been synthesized and characterized. These complexes exhibited diverse geometries and were evaluated for their biological activity against various bacterial species. Studies indicated octahedral geometries for Ni(II) and Pt(IV) complexes and tetrahedral for Zn(II), Cd(II), and Hg(II) complexes, showcasing potential antibacterial applications (Al‐Hamdani & Al Zoubi, 2015).

Antimicrobial Activity

Novel indole compounds containing this structure have been synthesized and showed promising antimicrobial activity. By incorporating different substituents, these compounds have been characterized and evaluated for their effectiveness against various microbial strains, highlighting their potential as new antimicrobial agents (Sreeramulu & Ashokgajapathiraju, 2014).

Antihyperglycemic Agents

Research on derivatives including this compound has led to the discovery of potent antihyperglycemic agents. These compounds have shown to significantly reduce plasma glucose levels in diabetic mouse models, indicating a potential mechanism involving the selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Anticancer Evaluation and Enzymatic Assays

Further exploration into the anticancer properties of novel pyrazole–indole hybrids has been conducted, with certain derivatives demonstrating excellent anticancer inhibition performance against various cancer cell lines. These compounds have undergone cell cycle analysis and apoptosis investigation, providing valuable insights for the development of new anticancer drugs (Hassan et al., 2021).

Properties

IUPAC Name

4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-13-17(11-14-12-20-18-10-6-5-9-16(14)18)19(23)22(21-13)15-7-3-2-4-8-15/h2-12,21H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFZJLGDFSPDU-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=C/3\C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.